![molecular formula C22H16ClFN2O2 B6514748 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892270-50-7](/img/structure/B6514748.png)
3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
Compounds like “3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” belong to a class of organic compounds known as quinazolines . Quinazolines are polycyclic aromatic compounds containing a benzene ring fused to a pyrimidine ring . They are used in the synthesis of a variety of pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of quinazolines consists of a benzene ring fused to a pyrimidine ring . The specific molecular structure of “3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” would require more specific information or computational analysis.Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity can vary widely among different quinazoline derivatives .Mechanism of Action
The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and the biological target they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione”.
Future Directions
properties
IUPAC Name |
3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2/c23-19-12-17(24)11-10-16(19)14-25-20-9-5-4-8-18(20)21(27)26(22(25)28)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLASGANQRGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(2-chloro-4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
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